tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a methoxymethyl group, and a carboxylate ester group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives.
Reaction Steps: The process involves the alkylation of piperidine with methoxymethyl chloride to introduce the methoxymethyl group, followed by esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.
Reaction Conditions: The reactions are usually carried out in anhydrous conditions using a suitable organic solvent such as dichloromethane or tetrahydrofuran. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings using reactors designed to handle large volumes of reactants and products.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the piperidine ring or other functional groups.
Substitution: Substitution reactions can occur at the piperidine nitrogen or the methoxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the piperidine ring or other functional groups.
Substitution Products: Substituted derivatives at the piperidine nitrogen or methoxymethyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and receptor binding assays. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and inflammation. Industry: It is utilized in the manufacturing of various chemical products, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism by which tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 2-(methoxymethyl)morpholine-2-carboxylate: Similar structure but with a morpholine ring instead of piperidine.
Tert-Butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness: Tert-Butyl 2-(methoxymethyl)piperidine-1-carboxylate is unique in its combination of functional groups and its potential applications in various fields. Its stability and reactivity make it a valuable compound in both research and industrial settings.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-(methoxymethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-8-6-5-7-10(13)9-15-4/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRUSUPRQFIBBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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